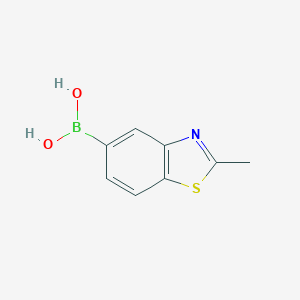

2-Methylbenzothiazole-5-boronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-methyl-1,3-benzothiazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPZHJXTRXAWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC(=N2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621107 | |

| Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-67-7 | |

| Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590417-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbenzothiazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Methylbenzothiazole-5-boronic acid, a versatile building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, reactivity, and potential biological applications, offering a valuable resource for researchers engaged in drug discovery and development.

Core Chemical Properties

This compound is a solid organic compound that integrates the benzothiazole scaffold with a reactive boronic acid moiety.[1] This combination makes it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₈BNO₂S | [1][3][4] |

| Molecular Weight | 193.03 g/mol | [1][3] |

| CAS Number | 590417-67-7 | [4] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | 398.8 ± 34.0 °C (Predicted) | [5] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in many organic solvents (general characteristic of arylboronic acids) | General Knowledge |

Reactivity and Synthetic Applications

The boronic acid functional group imparts significant reactivity to this compound, making it a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2][6] It is also a viable substrate for copper-catalyzed Chan-Lam cross-coupling reactions, enabling the formation of carbon-heteroatom bonds (C-N, C-O).[2][7] These reactions are fundamental in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, based on general procedures for analogous compounds, the following protocols can be adapted.

1. Proposed Synthesis of this compound via Borylation of 5-Bromo-2-methylbenzothiazole:

This protocol is adapted from a general method for the synthesis of arylboronic esters.[8]

-

Step 1: Grignard Reagent Formation. To a solution of 5-bromo-2-methylbenzothiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings. The mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is typically monitored by the consumption of magnesium.

-

Step 2: Borylation. The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of triisopropyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

-

Step 3: Hydrolysis. The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C. The mixture is then stirred at room temperature until the boronic acid precipitates.

-

Step 4: Purification. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[9][10]

2. General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol is based on established procedures for Suzuki-Miyaura reactions.[11][12][13]

-

Reaction Setup. In a reaction vessel, combine this compound (1.0-1.5 equivalents), an aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.

-

Reaction Conditions. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

3. General Protocol for Chan-Lam Cross-Coupling:

This protocol is based on general methods for Chan-Lam reactions.[7][14][15][16][17]

-

Reaction Setup. In a reaction vessel, combine this compound (1.0-1.5 equivalents), an amine or alcohol (1.0 equivalent), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine).

-

Solvent. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or methanol.

-

Reaction Conditions. The reaction is often performed at room temperature and is open to the air, as oxygen can act as the terminal oxidant. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification. The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Spectral Data

Reference Spectral Data for 2-Methylbenzothiazole:

| Data Type | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, and a characteristic singlet for the methyl group protons around 2.8 ppm.[18] |

| ¹³C NMR | Aromatic carbons in the range of 120-155 ppm, the methyl carbon around 20 ppm, and the quaternary carbon of the thiazole ring around 167 ppm.[19] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 149, with characteristic fragmentation patterns.[18][20] |

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[21][22][23][24] The boronic acid moiety is a key pharmacophore in several approved drugs, most notably the proteasome inhibitor bortezomib, which is used in cancer therapy.[25][26]

A plausible mechanism of action for the potential anticancer activity of this compound, by analogy to bortezomib, involves the inhibition of the 26S proteasome.[25] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, including IκB, the inhibitor of the transcription factor NF-κB.

Hypothetical Signaling Pathway for Anticancer Activity:

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

In this proposed pathway, this compound inhibits the proteasome, preventing the degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of genes that promote cell proliferation and suppress apoptosis. This ultimately leads to programmed cell death in cancer cells.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in robust cross-coupling reactions allows for the construction of a diverse array of complex molecules. While specific experimental data for this compound is limited, its structural similarity to other biologically active benzothiazoles and boronic acids suggests significant potential for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 590417-67-7 CAS MSDS (Boronic acid, (2-methyl-5-benzothiazolyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Methylbenzothiazole(120-75-2) 13C NMR spectrum [chemicalbook.com]

- 20. massbank.eu [massbank.eu]

- 21. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 26. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylbenzothiazole-5-boronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for 2-Methylbenzothiazole-5-boronic acid, a compound of interest in biomedical research.

Physicochemical Properties

This compound is an organic compound that has applications in various research areas, including medicinal chemistry.[] Key quantitative data for this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BNO₂S | [][2][3] |

| Molecular Weight | 193.03 g/mol | [] |

| Exact Mass | 193.0368798 g/mol | [] |

| Monoisotopic Mass | 193.0368798 g/mol | [] |

Compound Identification

For accurate tracking and referencing in research and development, the following identifiers are associated with this compound:

| Identifier | Value |

| IUPAC Name | (2-methyl-1,3-benzothiazol-5-yl)boronic acid |

| CAS Number | 590417-67-7 |

| InChI Key | XFPZHJXTRXAWAO-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC2=C(C=C1)SC(=N2)C)(O)O |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the laboratory and the intended application. Researchers should consult peer-reviewed scientific literature and established chemical synthesis databases for validated methodologies. The procedures often involve multi-step synthesis starting from commercially available precursors, followed by purification techniques such as recrystallization or chromatography, and confirmation of the structure and purity using methods like NMR spectroscopy and mass spectrometry.

Logical Relationships in Drug Discovery

The utility of boronic acids in drug development often stems from their ability to form reversible covalent bonds with biological targets. The following diagram illustrates a generalized workflow for integrating a boronic acid compound into a drug discovery pipeline.

Caption: A generalized workflow for drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzothiazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis and purification of 2-Methylbenzothiazole-5-boronic acid, a valuable building block in medicinal chemistry and materials science. The methodologies detailed are based on established chemical principles, including the palladium-catalyzed Miyaura borylation and acid-base extraction techniques for purification.

Overview and Principle

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 5-Bromo-2-methylbenzothiazole.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction is employed to install a boronic ester group at the 5-position of the benzothiazole ring. This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst, and a base. The resulting intermediate is 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole.

-

Hydrolysis: The stable pinacol boronic ester intermediate is then hydrolyzed under acidic conditions to yield the final this compound.

Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. A highly effective method involves the selective extraction of the acidic boronic acid into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified product.

Data Summary

The following tables summarize the key quantitative and qualitative data for the materials involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 5-Bromo-2-methylbenzothiazole | C₈H₆BrNS | 228.11 | Solid | 75-80 |

| This compound | C₈H₈BNO₂S | 193.03 | Solid | Not available |

Table 2: Summary of a Typical Reaction Protocol

| Parameter | Value |

| Reactants | |

| 5-Bromo-2-methylbenzothiazole | 1.0 eq |

| Bis(pinacolato)diboron (B₂pin₂) | 1.2 eq |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.03 eq (3 mol%) |

| Potassium Acetate (KOAc) | 3.0 eq |

| Solvent | 1,4-Dioxane (anhydrous) |

| Reaction Temperature | 85-90 °C |

| Reaction Time | 12-18 hours |

| Hydrolysis Agent | 2M Hydrochloric Acid (HCl) |

| Typical Yield | 70-85% (unoptimized) |

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of this compound pinacol ester

-

To a dry Schlenk flask, add 5-Bromo-2-methylbenzothiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting bromide).

-

Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 3.2: Hydrolysis to this compound

-

Dissolve the crude pinacol ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Add 2M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the ester to the boronic acid.

-

Remove the THF from the reaction mixture under reduced pressure.

-

The crude this compound may precipitate from the remaining aqueous solution. If so, collect it by filtration. If not, proceed directly to the purification protocol.

Protocol 3.3: Purification by Acid-Base Extraction

-

Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel.

-

Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

-

Combine the aqueous layers. Wash this combined basic solution once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral organic impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify by adding 2M HCl dropwise with stirring.

-

The purified this compound will precipitate as a solid as the pH becomes acidic.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of a non-polar solvent like hexane to aid in drying.

-

Dry the purified product under vacuum to a constant weight.

Visualized Workflows and Pathways

Diagram 1: Synthetic Reaction Scheme

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Spectral Data Analysis of 2-Methylbenzothiazole-5-boronic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Methylbenzothiazole-5-boronic acid, a significant organic compound in biomedical research with potential applications in the development of treatments for various diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its characterization.

While experimental spectral data for this compound is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and available data for analogous compounds. It also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of 2-methylbenzothiazole and other arylboronic acids.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 | s | 1H | H on C4 |

| ~7.9 | d | 1H | H on C6 |

| ~7.8 | d | 1H | H on C7 |

| ~5.5-6.0 | br s | 2H | B(OH)₂ |

| ~2.8 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (C=N) |

| ~154 | C7a |

| ~138 | C3a |

| ~135 | C6 |

| ~130 | C4 |

| ~125 | C7 |

| ~122 | C5-B |

| ~20 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad, Strong | O-H stretch (boronic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1600 | Medium | C=N stretch (benzothiazole) |

| ~1500 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | B-C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 193.04 | [M]⁺ (Exact Mass: 193.0369) |

| 175 | [M-H₂O]⁺ |

| 148 | [M-B(OH)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to observe the exchangeable protons of the boronic acid group.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1 second.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation :

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Data Acquisition :

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing : The software will automatically perform a background subtraction. The resulting spectrum should be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition :

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ or in negative ion mode for [M-H]⁻.

-

Set the mass range to scan from m/z 50 to 500.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

-

-

Data Processing : Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and its fragments. This data can be used to confirm the elemental composition of the molecule.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and a conceptual overview of NMR spectroscopy.

Caption: Figure 1: General Workflow for Spectral Analysis

Caption: Figure 2: Conceptual Diagram of NMR Spectroscopy

A Technical Guide to the Solubility of 2-Methylbenzothiazole-5-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole-5-boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and materials science. As with any chemical entity, a thorough understanding of its solubility in various organic solvents is fundamental for its application in synthesis, purification, formulation, and screening. The selection of an appropriate solvent system can significantly influence reaction kinetics, yield, and the ease of product isolation.

General Solubility Characteristics of Boronic Acids

The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the specific functional groups on the boronic acid molecule. Generally, boronic acids exhibit poor solubility in nonpolar hydrocarbon solvents and higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

While specific data for this compound is not published, the solubility of phenylboronic acid, a parent compound for many arylboronic acids, can offer some initial insights.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Type | Solubility Characteristics |

| Chloroform | Chloroalkane | Moderate Solubility |

| Acetone | Ketone | High Solubility |

| 3-Pentanone | Ketone | High Solubility |

| Dipropyl ether | Ether | High Solubility |

| Methylcyclohexane | Hydrocarbon | Very Low Solubility |

This data is provided as a proxy and the solubility of this compound may vary.

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the solubility of this compound, a detailed methodology is provided below. This protocol is adapted from the dynamic method, a common and reliable technique for measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1]

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform)

-

Equipment:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement

-

Analytical balance

-

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[1]

-

-

Heating and Observation:

-

Turbidity Measurement:

-

Continuously monitor the turbidity of the solution. This can be done using a luminance probe or by observing the scattering of a laser beam passing through the solution.[1]

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles of the solute disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[1]

-

-

Data Collection and Analysis:

-

Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.[1]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Caption: Workflow for Dynamic Solubility Determination.

This guide provides a foundational approach for researchers to systematically determine the solubility of this compound in various organic solvents, a critical step for its effective use in research and development.

References

2-Methylbenzothiazole-5-boronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Methylbenzothiazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Understanding these parameters is critical for ensuring the integrity and reactivity of this reagent in research and development applications. While specific quantitative stability data for this particular compound is not extensively available in the public domain, this document synthesizes information on the stability of arylboronic acids as a class, providing a robust framework for its handling and storage.

Chemical Properties and Structure

This compound is an organic compound featuring a benzothiazole core functionalized with a methyl group and a boronic acid moiety. Its structure makes it a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions.

Molecular Formula: C₈H₈BNO₂S Molecular Weight: 193.03 g/mol Appearance: Typically a solid

Stability Profile

Arylboronic acids are generally considered to be solids that are stable in air and can be stored for extended periods without decomposition[1]. However, the stability of specific arylboronic acids can be influenced by their structural features, particularly the presence of certain functional groups or heterocyclic rings.

General Stability of Arylboronic Acids

While many arylboronic acids are stable, certain classes, including some 2-heterocyclic derivatives, are known to be inherently unstable[2]. These compounds can undergo decomposition upon storage, especially when exposed to air and moisture[2]. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation: This is a common degradation pathway for arylboronic acids, particularly in the presence of water, where the boronic acid group is replaced by a hydrogen atom[3]. This process can be accelerated by heat, base, or the presence of a palladium catalyst[2].

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by various oxidizing agents and reactive oxygen species[4].

Stability of this compound

Specific quantitative stability data for this compound is limited. However, as a heterocyclic boronic acid, it may be susceptible to the degradation pathways mentioned above. Anecdotal evidence suggests that some 2-heterocyclic boronic acids can show significant decomposition over a period of 15 days when stored on the benchtop under air[2]. Therefore, careful storage is crucial to maintain its quality.

The following table summarizes the known stability information for arylboronic acids, which can be used as a guideline for handling this compound.

| Condition | Effect on Arylboronic Acids | Recommendation for this compound |

| Air (Oxygen) | Can lead to oxidation, forming phenols and boric acid[4]. Some heterocyclic boronic acids are particularly unstable in air[2]. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |

| Moisture (Water) | Can facilitate protodeboronation, leading to the loss of the boronic acid group[3]. | Store in a dry environment and use a tightly sealed container. |

| Light | While not extensively documented for this specific compound, light can promote degradation of some organic molecules. | Store in a dark place or in an amber vial to protect from light. |

| Temperature | Elevated temperatures can accelerate decomposition pathways like protodeboronation[2]. | Store at low temperatures (2-8°C) to slow down potential degradation[5]. |

| pH | The stability of the C-B bond can be pH-dependent. Both acidic and basic conditions can promote protodeboronation. | Maintain a neutral environment during storage and handling whenever possible. |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information for this compound and related arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[5] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[5][6] | To prevent oxidation by atmospheric oxygen. |

| Container | Tightly sealed, opaque or amber container[6][7] | To protect from moisture and light. |

| Location | A dry, well-ventilated area[7][8] | To prevent moisture uptake and ensure a safe storage environment. |

| Incompatible Materials | Store away from strong oxidizing agents[7][8]. | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols: A General Workflow for Stability Assessment

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 590417-67-7 CAS MSDS (Boronic acid, (2-methyl-5-benzothiazolyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Methylbenzothiazole-5-boronic acid: Theoretical and Computed Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzothiazole-5-boronic acid is a heterocyclic organic compound of growing interest in medicinal chemistry and materials science. Its benzothiazole core is a prevalent scaffold in numerous biologically active molecules, while the boronic acid functional group makes it a versatile building block for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the theoretical and computed properties of this compound, alongside generalized experimental protocols for its synthesis and application in Suzuki coupling reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel organic materials.

Theoretical and Computed Properties

Detailed theoretical and computational studies specifically on this compound are limited in publicly available literature. However, we can infer some of its properties from computational data available for the parent compound and related derivatives. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules, and such studies have been performed on various benzothiazole derivatives.[1][2]

Below is a summary of computed properties for this compound, primarily sourced from publicly accessible chemical databases, supplemented with typical values observed in computational studies of similar benzothiazole derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₈BNO₂S | [] |

| Molecular Weight | 193.03 g/mol | [] |

| IUPAC Name | (2-methyl-1,3-benzothiazol-5-yl)boronic acid | [] |

| Canonical SMILES | B(C1=CC2=C(C=C1)SC(=N2)C)(O)O | [] |

| InChI | InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 | [] |

| Hydrogen Bond Donor Count | 2 | [] |

| Hydrogen Bond Acceptor Count | 4 | [] |

| Rotatable Bond Count | 1 | [] |

| Topological Polar Surface Area | 81.6 Ų | [] |

| Formal Charge | 0 | [] |

Note: The lack of specific experimental or extensive computational data in the literature for parameters such as bond lengths, bond angles, Mulliken charges, and HOMO-LUMO gap for this specific molecule necessitates that researchers perform their own calculations or experiments to obtain these values for their specific applications.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established methods for analogous compounds.

Synthesis of this compound

A common route for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by hydrolysis. A plausible synthetic pathway for this compound would start from 5-bromo-2-methylbenzothiazole.

Generalized Protocol:

-

Formation of the Grignard Reagent: To a solution of 5-bromo-2-methylbenzothiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Borylation: Cool the resulting Grignard reagent to a low temperature (e.g., -78 °C) and add a trialkyl borate, such as trimethyl borate, dropwise.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and then quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds.

Generalized Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.[4][5]

Potential Applications and Biological Activities

While specific biological data for this compound is not extensively reported, the benzothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzothiazole have been reported to exhibit a broad spectrum of activities, including:

-

Anticancer Activity: Many 2-substituted benzothiazole derivatives have shown potent anticancer activity.[6]

-

Antimicrobial Activity: Benzothiazole derivatives have been investigated for their antibacterial and antifungal properties.[7][8]

-

Enzyme Inhibition: Certain benzothiazole derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO).[9]

The presence of the boronic acid moiety also opens up possibilities for applications in areas such as:

-

Biosensors: Boronic acids are known to interact with diols, making them suitable for the development of sensors for saccharides and other biologically important molecules.

-

Drug Delivery: The ability of boronic acids to form reversible covalent bonds can be exploited in the design of targeted drug delivery systems.

Researchers are encouraged to explore the biological activities of this compound and its derivatives, as this compound holds promise for the development of new therapeutic agents and research tools.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed theoretical and experimental data for this specific compound are still emerging, this guide provides a foundational understanding of its properties and synthetic utility based on the current body of literature for related compounds. The generalized protocols and overview of potential applications are intended to facilitate further research and development in this exciting area.

References

- 1. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry [eurjchem.com]

- 9. d-nb.info [d-nb.info]

Navigating the Structural Landscape of 2-Methylbenzothiazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzothiazole-5-boronic acid, a compound of significant interest in the biomedical field for its potential applications in treating diseases such as cancer and diabetes.[] While an experimentally determined crystalline structure for this specific molecule is not publicly available at the time of this publication, this document consolidates the known physicochemical properties, outlines a probable synthetic route, details standard characterization methodologies, and discusses its relevance in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel benzothiazole derivatives.

Introduction

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] When functionalized with a boronic acid group, these molecules become powerful building blocks in synthetic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4] This versatility allows for the construction of complex molecular architectures, a crucial aspect of modern drug discovery.[2] this compound embodies this potential, merging the therapeutic promise of the benzothiazole core with the synthetic adaptability of the boronic acid functional group.

Physicochemical Properties

While a definitive crystal structure is not available, a summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BNO₂S | [][5] |

| Molecular Weight | 193.03 g/mol | [] |

| CAS Number | 590417-67-7 | [5] |

| IUPAC Name | (2-methyl-1,3-benzothiazol-5-yl)boronic acid | [] |

| Synonyms | (2-Methylbenzo[d]thiazol-5-yl)boronic acid, 2-methyl-benzothiazole-5-boronic acid | [] |

| Canonical SMILES | B(C1=CC2=C(C=C1)SC(=N2)C)(O)O | [] |

| InChI | InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 | [] |

| InChI Key | XFPZHJXTRXAWAO-UHFFFAOYSA-N | [] |

| Hydrogen Bond Donor Count | 2 | [] |

| Hydrogen Bond Acceptor Count | 4 | [] |

| Rotatable Bond Count | 1 | [] |

| Exact Mass | 193.0368798 g/mol | [] |

| Topological Polar Surface Area | 81.6 Ų | [] |

| Heavy Atom Count | 13 | [] |

Synthesis and Characterization

Proposed Synthetic Pathway

An established experimental protocol for the synthesis of this compound is not detailed in the public literature. However, a general and plausible synthetic route can be proposed based on common methodologies for preparing arylboronic acids. A typical approach involves the borylation of a halogenated benzothiazole precursor. The pinacol ester of the boronic acid is often synthesized as a stable intermediate.

Standard Experimental Characterization Protocols

Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following are standard analytical techniques for characterizing boronic acids.

HPLC is a fundamental technique for assessing the purity of the final product and intermediates.

-

Sample Preparation: A stock solution of the compound is prepared at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.[6]

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.[6]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[6]

-

Detection: A UV detector is used, with the detection wavelength set based on the chromophore of the benzothiazole ring system.[6]

-

¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Data Acquisition: Spectra are acquired on an NMR spectrometer with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the proton and carbon framework of the molecule.

MS is used to determine the molecular weight and elemental composition of the compound.

-

Ionization Method: Electrospray ionization (ESI) is a common technique for boronic acids.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

To determine the definitive crystalline structure, single-crystal X-ray diffraction would be the required technique.

-

Crystallization: The primary challenge is to grow single crystals of sufficient size and quality. This often involves techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and crystal packing information.

Relevance in Drug Discovery and Development

This compound is a molecule of interest for drug development due to the combined properties of its two key moieties.

-

The Benzothiazole Core: This heterocyclic system is a well-established pharmacophore found in drugs with a wide array of therapeutic applications.[3] Its rigid structure can facilitate binding to biological targets.

-

The Boronic Acid Group: Boronic acids are recognized as unique functional groups in medicinal chemistry.[7] They can act as Lewis acids and form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors. Several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, have been approved for clinical use.[8]

The presence of the boronic acid at the 5-position of the 2-methylbenzothiazole scaffold provides a strategic point for derivatization, allowing for the exploration of structure-activity relationships in drug design programs.

Conclusion

While the definitive crystalline structure of this compound remains to be elucidated, this technical guide provides a comprehensive summary of its known properties and its potential in the field of medicinal chemistry. The combination of the biologically active benzothiazole core and the synthetically versatile boronic acid moiety makes it a valuable building block for the development of novel therapeutics. Future research involving the successful crystallization and X-ray diffraction analysis of this compound will provide deeper insights into its solid-state properties and intermolecular interactions, further aiding in its application in materials science and drug design.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methylbenzothiazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide is particularly vital in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures.[2]

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-methylbenzothiazole scaffold, in particular, is a key structural motif in various pharmacologically active agents. The functionalization of this core at the 5-position through Suzuki-Miyaura coupling with 2-Methylbenzothiazole-5-boronic acid allows for the synthesis of diverse libraries of 5-aryl-2-methylbenzothiazoles, which are of high interest for drug discovery and development programs.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, a summary of representative reaction conditions, and an overview of the reaction's workflow.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Heterocyclic boronic acids, such as this compound, can present challenges, including competitive protodeboronation under basic conditions.[3] Therefore, careful optimization of the reaction parameters (catalyst, ligand, base, and solvent) is crucial for achieving high yields.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%). If a solid ligand is used, it is added at this stage.

-

The vessel is sealed with a septum, and the atmosphere is purged by evacuating and backfilling with an inert gas (this cycle is repeated three times).

-

The anhydrous, degassed solvent is added via syringe.

-

The reaction mixture is stirred at the desired temperature (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylbenzothiazole product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of benzothiazole derivatives with various aryl boronic acids, which can be adapted for this compound.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-6-bromobenzothiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 95 | 31 | Moderate |

| 2 | 2-Amino-6-bromobenzothiazole | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | High |

| 3 | 2-(4-Bromophenyl)benzothiazole | Phenylboronic acid | PdCl₂ (cat.) | K₂CO₃ (2) | DMF | 120 | - | 80-95[4] |

| 4 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 15 | 90[5] |

| 5 | 6-Chloroindole | Phenylboronic acid | P1 (XPhos precatalyst) (1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 97[5] |

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methylbenzothiazole-5-boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Methylbenzothiazole-5-boronic acid with various aryl halides. This reaction is a powerful tool for the synthesis of 5-aryl-2-methylbenzothiazoles, a class of compounds with significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

In the context of drug discovery and development, the benzothiazole scaffold is a privileged structure found in numerous biologically active molecules. The ability to introduce diverse aryl substituents at the 5-position of the 2-methylbenzothiazole core via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, replacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. The first protocol is a general method, and the second is a more specific example adapted from the successful coupling of a structurally similar benzothiazole derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound or its pinacol ester derivative

-

Aryl halide (bromide or iodide are typically more reactive than chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (often used as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1-1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (and water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Adapted Procedure for the Synthesis of 5-Aryl-2-methylbenzothiazoles

This protocol is adapted from a reported procedure for the synthesis of 2-amino-6-arylbenzothiazoles, a structurally analogous system.[1][2]

Materials:

-

This compound (2.40 mmol)

-

Aryl bromide (2.18 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (4.37 mmol)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

In a round-bottom flask, combine this compound, the aryl bromide, and K₃PO₄.

-

Add Pd(PPh₃)₄ to the flask.

-

Seal the flask with a septum and purge with argon for 10-15 minutes.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 95 °C with vigorous stirring for the specified time (monitoring by TLC is recommended, reaction times can range from a few hours to 31 hours).[1]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired 5-aryl-2-methylbenzothiazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids and esters.[1][2] These results can serve as a valuable starting point for optimizing the coupling of this compound, which is expected to exhibit similar reactivity.

| Entry | Aryl Boronic Acid/Ester | Solvent (v/v) | Base | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | p-Tolylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ (5) | 95 | 31 | 65 |

| 2 | p-Tolylboronic acid | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ (5) | 95 | 31 | 75 |

| 3 | m-Tolylboronic acid | Toluene/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ (5) | 95 | 31 | 61 |

| 4 | 4-Methoxyphenylboronic acid | DMF/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ (5) | 95 | 31 | 64 |

| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ (5) | 95 | 31 | High Yield |

| 6 | Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ (5) | 95 | 31 | 72 |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols: The Role of 2-Methylbenzothiazole-5-boronic acid in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbenzothiazole-5-boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its benzothiazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. This allows for the strategic connection of the 2-methylbenzothiazole unit to various aryl and heteroaryl systems, a key step in the diversification and optimization of lead compounds in drug discovery programs.

One of the most significant applications of benzothiazole derivatives is in the development of kinase inhibitors, particularly targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, the synthesis of novel PI3K inhibitors is a major focus of oncology research. This document provides detailed protocols and application notes for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on potential PI3K inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.

Synthesis of PI3K Inhibitor Scaffolds:

Benzothiazole-containing compounds have been identified as potent and selective inhibitors of PI3K isoforms, particularly PI3Kβ.[1] The synthesis of these inhibitors often involves the construction of a complex heterocyclic system where a substituted benzothiazole is a key component. This compound can be coupled with various halogenated heterocycles to generate a library of potential PI3K inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of synthesized benzothiazole derivatives against PI3K isoforms and mTOR. While these specific compounds were not synthesized using this compound, they represent the class of molecules that can be accessed and diversified through its use in Suzuki-Miyaura coupling reactions. The data highlights the potential for developing potent and selective PI3Kβ inhibitors based on the benzothiazole scaffold.

| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| Compound 10 | >10000 | 112 | >10000 | 1056 | >10000 |

| Compound 11 | >10000 | 45 | >10000 | 879 | >10000 |

| GDC-0941 | 3 | 36 | 126 | 3 | 17 |

Data adapted from "Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors".[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a key benzothiazole intermediate and its subsequent use in a representative Suzuki-Miyaura coupling reaction with an aryl halide to generate a pharmaceutical intermediate.

Protocol 1: Synthesis of 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Intermediate A)

This protocol describes the synthesis of a halogenated benzothiazole that can serve as a coupling partner for this compound (in a conceptual subsequent step, not shown).

Materials:

-

2,6-dibromo-4-chloroaniline

-

Thiophosgene

-

4-Dimethylaminopyridine (DMAP)

-

Methylene chloride (CH₂Cl₂)

-

Morpholine

-

Dioxane

-

Caesium carbonate (Cs₂CO₃)

-

Sodium sulfate (Na₂SO₄)

-

Distilled water

-

Brine

Procedure:

-

Step 1: Synthesis of 1,3-Dibromo-5-chloro-2-isothiocyanatobenzene.

-

To a solution of 2,6-dibromo-4-chloroaniline (17.29 g, 60.6 mmol) in methylene chloride (100 mL), add thiophosgene (20.9 g, 181.8 mmol) rapidly at 0 °C.

-

Add a solution of DMAP in methylene chloride (100 mL) to the reaction mixture.

-

Stir the mixture at 20 °C for 5 hours.

-

Quench the reaction with distilled water.

-

Separate the organic phase, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Step 2: Synthesis of 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Intermediate A).

-

Dissolve the crude product from Step 1 (18.86 g, 57.6 mmol) and morpholine (5.27 g, 60.48 mmol) in dioxane (250 mL).

-

Stir the mixture at 25 °C for 30 minutes.

-

Add caesium carbonate (28.15 g, 86.4 mmol) to the reaction mixture.

-

Stir the mixture at 105 °C for 3 hours.[1]

-

Cool the reaction to 20 °C and quench with distilled water.

-

Extract the aqueous phase with methylene chloride.

-

Combine the organic phases, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography to obtain the product as a white solid (Yield: 82%).[1]

-

Protocol 2: General Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol provides a general method for the Suzuki-Miyaura coupling, which can be adapted for the reaction of various aryl halides with this compound.

Materials:

-

Aryl halide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Isopropanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, dissolve the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).

-

Add palladium(II) acetate (0.02 mmol) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole-based PI3K inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a key synthetic intermediate that enables the efficient construction of complex benzothiazole-containing molecules with significant therapeutic potential. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile method for generating libraries of compounds for drug discovery, particularly in the field of oncology. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological activity of novel pharmaceutical intermediates derived from this valuable building block.

References

Application Notes and Protocols: 2-Methylbenzothiazole-5-boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methylbenzothiazole-5-boronic acid as a versatile building block in medicinal chemistry. The benzothiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities. The presence of a boronic acid moiety at the 5-position allows for facile derivatization through various cross-coupling reactions, making it an invaluable tool for the synthesis of novel therapeutic agents. This document outlines key applications, presents quantitative biological data for representative derivatives, and provides detailed experimental protocols for their synthesis and evaluation.

Key Applications in Drug Discovery

Derivatives of 2-Methylbenzothiazole have demonstrated significant potential across multiple therapeutic areas. The core structure is a known pharmacophore that can interact with various biological targets. Key areas of application include:

-

Anticancer Agents: Benzothiazole derivatives have been extensively investigated as inhibitors of various kinases, such as PI3K, mTOR, EGFR, and p38 MAPK, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] By targeting these kinases, these compounds can effectively halt the progression of cancer.

-

Antimicrobial Agents: The benzothiazole nucleus is found in compounds exhibiting potent activity against a range of bacterial and fungal pathogens. These derivatives can disrupt essential cellular processes in microorganisms, making them promising candidates for the development of new antibiotics and antifungals to combat drug-resistant strains.

-

Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Benzothiazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting their potential in treating inflammatory disorders.[4][5]

-

Monoamine Oxidase (MAO) Inhibitors: Certain 2-methylbenzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[6] This makes them attractive candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[6]

Data Presentation: Biological Activity of 2-Methylbenzothiazole Derivatives

The following tables summarize the quantitative biological data for a selection of 2-methylbenzothiazole derivatives, showcasing their potential in various therapeutic applications.

Table 1: Anticancer Activity of 2-Methylbenzothiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative 1 | HT-29 (Colon) | MTT Assay | 3.72 ± 0.3 | [7] |

| A549 (Lung) | MTT Assay | 4.07 ± 0.3 | [7] | |

| MCF-7 (Breast) | MTT Assay | 7.91 ± 0.4 | [7] | |

| Derivative 2 | HT-29 (Colon) | MTT Assay | 3.47 ± 0.2 | [7] |

| A549 (Lung) | MTT Assay | 3.89 ± 0.3 | [7] | |

| MCF-7 (Breast) | MTT Assay | 5.08 ± 0.3 | [7] | |

| Derivative 3 | HepG2 (Liver) | MTT Assay | 56.98 (24h) | [5] |

| 38.54 (48h) | [5] | |||

| Derivative 4 | HepG2 (Liver) | MTT Assay | 59.17 (24h) | [5] |

| 29.63 (48h) | [5] |

Table 2: Antimicrobial Activity of 2-Methylbenzothiazole Derivatives